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Compound of Interest

Compound Name: Indimitecan Hydrochloride

Cat. No.: B12761873 Get Quote

An In-depth Technical Guide to Indimitecan Hydrochloride

Introduction
Indimitecan Hydrochloride (also known as LMP776 and NSC 725776) is a potent, synthetic,

non-camptothecin inhibitor of human topoisomerase I (Top1), an essential enzyme involved in

DNA replication and transcription.[1][2] Developed as a potential anticancer agent, Indimitecan

belongs to the indenoisoquinoline class of compounds, which were designed to overcome

some of the clinical limitations associated with camptothecin-based drugs, such as chemical

instability and susceptibility to drug efflux pumps.[2][3] This document provides a detailed

overview of the chemical structure, mechanism of action, biological activity, and experimental

protocols related to Indimitecan Hydrochloride.

Chemical Structure and Properties
Indimitecan is an indenoisoquinoline derivative characterized by a planar pentacyclic core. The

hydrochloride salt form enhances its solubility for pharmaceutical formulation.

IUPAC Name: 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-

azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione

hydrochloride.[4]

Chemical Identifiers:

SMILES: COc1cc2c(cc1OC)c(=O)n(CCCn3ccnc3)c4-c5cc6c(cc5C(=O)c24)OCO6.Cl[5]
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InChIKey: VZCPAXRDLDYWBE-UHFFFAOYSA-N[5]

The key structural features include a dimethoxy-substituted ring, a methylenedioxy group, and

a basic side chain containing an imidazole ring, which is crucial for its interaction with the Top1-

DNA complex.

Table 1: Chemical and Physical Properties of
Indimitecan Hydrochloride

Property Value Source

Molecular Formula C₂₅H₂₁N₃O₆.ClH [5]

Molecular Weight 495.91 g/mol [5]

CAS Number
915360-05-3 (Indimitecan

base)
[1][4]

Appearance Not specified

Solubility Not specified

Mechanism of Action
Indimitecan exerts its cytotoxic effects by inhibiting the religation step of the Topoisomerase I

catalytic cycle. Top1 relieves torsional stress in DNA by introducing transient single-strand

breaks. Indimitecan intercalates into the DNA at the site of the break and forms a stable ternary

complex with Top1 and DNA (Top1 cleavage complex or Top1cc).[2][3] This stabilization

prevents the re-ligation of the DNA strand.

The persistence of these cleavage complexes is cytotoxic. When a DNA replication fork collides

with a trapped Top1cc, the single-strand break is converted into a highly toxic DNA double-

strand break.[6] This leads to the activation of DNA damage response pathways, cell cycle

arrest, and ultimately, apoptosis.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F769796
https://www.benchchem.com/product/b12761873?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F769796
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F769796
https://www.medchemexpress.com/indimitecan.html
https://pubchem.ncbi.nlm.nih.gov/compound/Indimitecan
https://pubmed.ncbi.nlm.nih.gov/19383846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415565/
https://patents.google.com/patent/US20190218226A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415565/
https://aacrjournals.org/clincancerres/article-pdf/25/22/6581/2054381/6581.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12761873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Process

Cellular Consequence

Indimitecan Top1-DNA Complex Binds to Stabilized Top1cc
(Ternary Complex)

 Prevents DNA
 Religation

DNA Double-Strand
Break (DSB)

 Collision with

Replication Fork Cell Cycle Arrest
& Apoptosis

 Triggers

Click to download full resolution via product page

Figure 1: Mechanism of action of Indimitecan.

Biological Activity and Preclinical Data
Indimitecan has demonstrated potent antiproliferative activity against a wide range of human

cancer cell lines. Its efficacy was evaluated as part of the National Cancer Institute's NCI-60

cell line screen.

Table 2: In Vitro Antiproliferative Activity of Indimitecan
(LMP776)
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Cell Line Cancer Type GI₅₀ (μM)

HOP-62 Non-Small Cell Lung <0.01

HCT-116 Colon <0.01

SF-539 CNS 0.04

UACC-62 Melanoma <0.01

OVCAR-3 Ovarian 0.08

SN12C Renal <0.01

DU-145 Prostate <0.01

MCF-7 Breast 0.01

Data sourced from

MedchemExpress.[1]

The mean-graph midpoint (MGM) for growth inhibition across all tested NCI-60 cell lines was

0.079 ± 0.023 μM, indicating broad and potent anticancer activity.[1]

Experimental Protocols
Topoisomerase I-mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage

complex.

Methodology:

DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp fragment) is labeled at the 3'-

end with a radioactive isotope, typically ³²P.[6]

Reaction Mixture: The ³²P-labeled DNA fragment is incubated with purified human

Topoisomerase I in a suitable reaction buffer.

Compound Addition: The test compound (Indimitecan) is added to the reaction mixture at

various concentrations. A control reaction without the compound is also prepared.
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Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30 minutes) to allow

the formation of cleavage complexes.

Reaction Termination: The reaction is stopped by adding a solution containing a protein

denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the Top1 enzyme.

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel

electrophoresis (PAGE).[6]

Visualization: The gel is dried and exposed to an X-ray film or a phosphor screen. The

intensity of the bands corresponding to cleaved DNA is quantified to determine the potency

of the compound in trapping the Top1cc.

Workflow for Top1 DNA Cleavage Assay

1. DNA Labeling
(3'-end with ³²P)

2. Incubation
(DNA + Top1 + Indimitecan)

3. Reaction Termination
(SDS + Proteinase K)

4. Electrophoresis
(Denaturing PAGE)

5. Autoradiography
(Visualization of cleaved DNA)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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